4-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]morpholine-3,5-dione
Description
Properties
IUPAC Name |
4-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]morpholine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c21-16-10-24-11-17(22)20(16)13-5-7-19(8-6-13)18(23)15-9-12-3-1-2-4-14(12)25-15/h1-4,9,13H,5-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFMOHAFVGYXAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COCC2=O)C(=O)C3=CC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]morpholine-3,5-dione typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]morpholine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzothiophene and piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]morpholine-3,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]morpholine-3,5-dione involves its interaction with specific molecular targets. The benzothiophene moiety can bind to certain enzymes or receptors, modulating their activity. The piperidine and morpholine rings may enhance the compound’s binding affinity and selectivity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
4-(1-(2-(1-Methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)morpholine-3,5-dione (CAS: 2310154-63-1)
This compound shares the morpholine-3,5-dione and piperidine core with the target molecule but differs in the substituent at the piperidine nitrogen. Instead of a benzothiophene-carbonyl group, it features a 1-methylindole-3-acetyl moiety. Key comparisons include:
The indole derivative’s larger molecular weight and nitrogen content (N₃ vs. N₂ in the target compound) could influence solubility and metabolic pathways. Indole derivatives are frequently associated with serotonin receptor modulation, whereas benzothiophenes are explored in oncology and inflammation .
Spirocyclic Piperidine Derivatives (e.g., 1-Benzyl-4,5-diphenylpiperidine-3-spiro-3-pyrrolidine-2-spiro-3-indoline-4,2-dione)
Spirocyclic compounds like those in and exhibit structural complexity but lack the morpholine-dione core . Their rigid spiro architectures often confer conformational restraint, which can enhance target specificity but may reduce synthetic accessibility.
Research Findings and Implications
Structural Activity Relationships (SAR):
- The benzothiophene group in the target compound may offer superior metabolic stability compared to the indole derivative’s acetylated side chain, as sulfur-containing motifs often resist oxidative degradation .
- The morpholine-dione core’s carbonyl groups could facilitate interactions with proteases or kinases, whereas spirocyclic analogs might target G-protein-coupled receptors (GPCRs) due to their planar rigidity .
Data Gaps:
- Experimental data on solubility, bioavailability, and biological activity for both compounds are absent in the provided evidence, necessitating further studies.
Biological Activity
The compound 4-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]morpholine-3,5-dione is a synthetic derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]morpholine-3,5-dione is C₁₇H₁₈N₂O₃S, with a molecular weight of approximately 342.40 g/mol. The compound features a morpholine ring and a piperidine moiety, which are known to contribute to various biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have shown inhibition of key enzymes involved in metabolic pathways. For instance, derivatives with piperidine structures have been reported to inhibit acetylcholinesterase (AChE) and urease, suggesting potential applications in treating neurodegenerative diseases and infections .
- Anticancer Activity : Compounds with similar scaffolds have demonstrated cytotoxic effects against various cancer cell lines. For instance, benzoylpiperidine derivatives have been shown to inhibit the growth of human breast and colorectal cancer cells with IC₅₀ values ranging from 7.9 to 92 µM .
- Anti-inflammatory Effects : The presence of the benzothiophene moiety may enhance anti-inflammatory properties, as seen in other thiophene derivatives that exhibit significant inhibition of inflammatory mediators.
Biological Activity Data
Case Study 1: Anticancer Activity
In a study evaluating the cytotoxic effects of various piperidine derivatives, it was found that compounds similar to 4-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]morpholine-3,5-dione exhibited significant inhibition against human breast cancer cells. The study highlighted the structure-activity relationship (SAR) indicating that modifications on the piperidine ring could enhance anticancer potency.
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibitory properties of morpholine derivatives. The results indicated that certain structural modifications led to improved selectivity and potency against AChE, which is crucial for developing treatments for Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
